molecular formula C6H5NO B2791638 3-Ethynyl-5-methyl-1,2-oxazole CAS No. 2137794-68-2

3-Ethynyl-5-methyl-1,2-oxazole

Cat. No.: B2791638
CAS No.: 2137794-68-2
M. Wt: 107.112
InChI Key: HHQOAUBZNRGZNP-UHFFFAOYSA-N
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Description

Significance of Ethynyl-Substituted Oxazoles as Versatile Heterocyclic Scaffolds in Advanced Organic Synthesis

Ethynyl-substituted oxazoles are highly significant in advanced organic synthesis due to their role as versatile heterocyclic scaffolds. chemrxiv.org The presence of the ethynyl (B1212043) group, a rigid and linear functional group, allows these molecules to participate in a wide array of chemical transformations, most notably in "click chemistry" and cross-coupling reactions. chemrxiv.orgchemrxiv.org This reactivity makes them valuable building blocks for constructing complex molecular frameworks with potential applications in medicinal and materials chemistry. chemrxiv.org

The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole (B20620) ring and potential side reactions. chemrxiv.orgchemrxiv.org However, research has led to the development of synthetic approaches, such as the Sonogashira coupling of halooxazoles with protected acetylene (B1199291), followed by deprotection to yield the terminal alkyne. chemrxiv.org These methods have expanded the accessibility of ethynyl oxazoles, enabling their use in creating diverse molecular structures. chemrxiv.org For instance, they can be incorporated into larger molecules to act as linkers, providing specific spatial arrangements due to the linear geometry of the acetylene unit. chemrxiv.org This property is particularly useful in the design of supramolecular structures and molecular machines. chemrxiv.orgchemrxiv.org

Historical Context and Evolution of Oxazole Chemistry Research

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. The parent compound, oxazole, was first reported by Hantzsch in 1887 and later synthesized in 1947. taylorandfrancis.com An early and significant method for creating these heterocycles was the Fischer oxazole synthesis, developed by Emil Fischer in 1896, which produces 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org Another foundational method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org

Initially, research focused on the fundamental synthesis and characterization of the oxazole ring. numberanalytics.comsemanticscholar.org The field gained significant momentum with the discovery of naturally occurring oxazole-containing compounds, such as the alkaloid annuloline. chemrxiv.orgtaylorandfrancis.com The identification of these natural products, many of which exhibited interesting biological activities, spurred further investigation into the synthesis and modification of the oxazole scaffold. chemrxiv.orgsemanticscholar.org Over the years, oxazole derivatives have been recognized for their potential in various applications, including pharmaceuticals and agrochemicals, cementing their importance in modern heterocyclic chemistry. numberanalytics.comsemanticscholar.org

Overview of Current Research Trajectories and Potential for Alkynyl Heterocycles

Current research on alkynyl heterocycles is a dynamic area within organic and medicinal chemistry. researchgate.netmdpi.com These compounds are recognized as privileged scaffolds due to their wide range of biological activities and their utility in synthesizing complex molecules. researchgate.net A major focus of current research is the development of novel and efficient synthetic methodologies to construct these heterocyclic frameworks from readily available starting materials. researchgate.net

One of the most prominent applications of alkynyl heterocycles is in 1,3-dipolar cycloaddition reactions, famously exemplified by "click chemistry," to form triazoles and other nitrogen-containing heterocycles. mdpi.comresearchgate.net These reactions are known for their high efficiency and selectivity, making them powerful tools in drug discovery and materials science. mdpi.com Furthermore, gold-catalyzed and other transition-metal-catalyzed intramolecular cyclizations of N- or O-propargylated compounds are being explored to create novel fused heterocyclic systems. researchgate.net The resulting complex molecules are investigated for a wide array of pharmacological applications, including potential antiviral, antitumor, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The introduction of an alkyne group into a heterocyclic system provides a reactive handle for further functionalization, allowing for the systematic modification and optimization of biological activity. researchgate.net

Scope and Objectives of Academic Inquiry into 3-Ethynyl-5-methyl-1,2-oxazole

The academic inquiry into this compound and related compounds is primarily driven by their potential as synthetic intermediates. chemrxiv.orgchemrxiv.org The principal objective is to leverage the unique reactivity of the ethynyl group and the structural features of the oxazole core to access novel and complex chemical entities.

A key area of investigation involves the participation of the terminal alkyne in various coupling reactions. The Sonogashira coupling, for example, allows for the connection of the oxazole scaffold to other aromatic or heterocyclic systems, thereby building molecular complexity. chemrxiv.org Another major focus is the use of these compounds in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. chemrxiv.org This reaction provides an efficient route to 1,2,3-triazole-linked oxazoles, a structural motif of interest in medicinal chemistry. chemrxiv.org

Research efforts are also directed towards optimizing the synthesis of functionalized ethynyl oxazoles themselves. chemrxiv.org This includes developing selective modification methods that tolerate the sensitive oxazole ring and allow for the introduction of various substituents. chemrxiv.orgchemrxiv.org For example, studies have explored the synthesis of isomeric structures and the introduction of additional functional groups, such as esters, onto the oxazole core to create a library of diverse building blocks. chemrxiv.org The overarching goal is to expand the available chemical space for drug discovery and materials science by providing robust and versatile synthetic routes to novel oxazole-based molecules. chemrxiv.orgchemrxiv.org

Table 2: Selected Reactions of Ethynyl-Substituted Oxazoles
Reaction TypeDescriptionSignificance
Sonogashira CouplingPalladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. chemrxiv.orgForms C-C bonds, allowing the connection of the oxazole ring to other molecular fragments. chemrxiv.org
Click Chemistry (e.g., CuAAC)Copper-catalyzed azide-alkyne cycloaddition to form a 1,4-disubstituted 1,2,3-triazole. chemrxiv.orgHighly efficient and selective reaction for linking molecules, widely used in drug discovery and bioconjugation. chemrxiv.org
CycloisomerizationAcid-catalyzed intramolecular reaction, for instance, between a propargylic alcohol and an amide, to form the oxazole ring. organic-chemistry.orgProvides a direct route to substituted oxazoles from acyclic precursors. organic-chemistry.org
Diels-Alder ReactionThe oxazole ring can act as a diene in cycloaddition reactions with electrophilic alkenes to form pyridines after a subsequent elimination. wikipedia.orgA classic method for the synthesis of substituted pyridine (B92270) rings, important in natural product synthesis like Vitamin B6. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-4-5(2)8-7-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQOAUBZNRGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Ethynyl 5 Methyl 1,2 Oxazole and Its Analogues

Direct Synthesis Approaches for 3-Ethynyl-5-methyl-1,2-oxazole from Pre-functionalized Substrates

Direct approaches involve the introduction of the ethynyl (B1212043) group onto a pre-existing 5-methyl-1,2-oxazole core. These methods typically rely on the presence of a suitable leaving group (e.g., a halogen) at the C3 position, which is then substituted in a carbon-carbon bond-forming reaction.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds and is widely employed for the synthesis of alkynyl-substituted heterocycles. scielo.org.mxnih.gov This methodology involves the coupling of a halo-substituted oxazole (B20620) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net

For the synthesis of this compound, the process would commence with 3-halo-5-methyl-1,2-oxazole (typically 3-bromo or 3-iodo). This substrate is reacted with a protected acetylene (B1199291), such as trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne. The silyl protecting group can be readily removed under mild basic or fluoride-mediated conditions to yield the desired terminal alkyne. chemrxiv.orgacs.org The general method for decorating an oxazole core with an alkyne substituent relies on this Sonogashira coupling reaction with a monoprotected acetylene, followed by C-deprotection. chemrxiv.org

Table 1: Representative Sonogashira Coupling Reaction

Component Example Role
Oxazole Substrate 3-Bromo-5-methyl-1,2-oxazole Electrophile
Alkyne Trimethylsilylacetylene (TMSA) Nucleophile precursor
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ Primary catalyst
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne
Base Triethylamine (NEt₃) or Diisopropylamine (DIPA) Neutralizes HX by-product

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

The reaction mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the halo-oxazole. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the alkynylated oxazole and regenerates the palladium(0) catalyst.

In recent years, direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium-catalyzed methods have been developed for the direct arylation of oxazoles at either the C2 or C5 positions with high regioselectivity. nih.gov C5 arylation is typically favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. nih.gov

While direct C-H arylation of azoles is well-documented nih.govresearchgate.net, direct C-H alkynylation is less common but follows similar principles. This strategy would involve the direct coupling of a C-H bond on the 5-methyl-1,2-oxazole ring with a terminal alkyne. For the target molecule, this would require selective activation of the C3-H bond. Such reactions are challenging due to the relative inertness of the C-H bond and potential issues with regioselectivity. However, this approach avoids the separate step of halogenating the oxazole ring, making it a more efficient synthetic route.

Beyond traditional cross-coupling, other C-C bond formation strategies can be employed. One such method is the metalation of the oxazole ring followed by reaction with an electrophilic acetylene source. Deprotonation at the C2 position of an oxazole ring is often facile, but selective deprotonation at other positions can be achieved depending on the substitution pattern. pharmaguideline.com

For instance, a suitably substituted 5-methyl-1,2-oxazole could be treated with a strong base like lithium diisopropylamide (LDA) to generate an organolithium intermediate. This nucleophilic species can then be quenched with an electrophile, such as an N-alkynyl-N-tosylamide or a bromoalkyne, to introduce the ethynyl group. The stability of the resulting lithiated oxazole is crucial, as some 2-lithio-oxazoles are known to be unstable and can undergo ring-opening to form open-chain isocyanides. pharmaguideline.com

Indirect Synthetic Pathways via Oxazole Ring Formation and Subsequent Functionalization

Indirect methods focus on constructing the oxazole ring itself from acyclic precursors in a way that incorporates the desired methyl and ethynyl substituents. These approaches are often highly convergent and allow for significant structural diversity.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental and highly effective method for constructing the 1,2-oxazole (isoxazole) ring. nih.govchem-station.com This reaction is a type of Huisgen cycloaddition and often proceeds with high regioselectivity. maynoothuniversity.ie

To synthesize this compound, the cycloaddition would involve reacting a nitrile oxide bearing an ethynyl group with a methyl-substituted alkyne, or vice-versa. A practical approach involves the reaction between acetonitrile oxide and a diyne. Acetonitrile oxide can be generated in situ from acetaldoxime via oxidation or from α-chloroacetaldoxime by treatment with a base. When reacted with a conjugated diyne such as buta-1,3-diyne, the cycloaddition occurs regioselectively at one of the triple bonds to yield the 5-ethynylisoxazole product. researchgate.net

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole (B147169) Synthesis

Reactant 1 (Dipole) Reactant 2 (Dipolarophile) Resulting Substituents
Acetonitrile Oxide Buta-1,3-diyne 5-methyl, 3-ethynyl

The reaction is governed by frontier molecular orbital (FMO) theory, and the regioselectivity depends on the electronic properties of the substituents on both the nitrile oxide and the alkyne. mdpi.com

The Van Leusen oxazole synthesis is a powerful method for creating 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org In this reaction, TosMIC acts as a three-atom synthon, reacting with an aldehyde under basic conditions. nih.gov The process involves the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orguconn.edu

It is crucial to note that the Van Leusen synthesis produces 1,3-oxazoles , not the 1,2-oxazole (isoxazole) core of the target compound, this compound. Therefore, this method cannot be used to directly synthesize the target molecule.

However, as the outline suggests, modifications of this reaction can be used to prepare precursors for ethynyl-substituted oxazole isomers. For instance, an aldehyde containing a protected alkyne moiety (e.g., 3-(trimethylsilyl)prop-2-ynal) can be reacted with TosMIC. This would result in the formation of a 5-((trimethylsilyl)ethynyl)-1,3-oxazole. Subsequent deprotection would yield 5-ethynyl-1,3-oxazole, an isomeric analogue of the target compound. Further modifications, such as using substituted TosMIC derivatives and different aldehydes, can lead to a variety of substituted ethynyl oxazoles. mdpi.com

Gold-Catalyzed Heterocyclization and Related Strategies for Oxazole Ring Construction

Gold-catalyzed reactions have become a powerful tool in organic synthesis, prized for their high efficiency and unique reactive selectivity. nih.gov These methods have been successfully applied to the construction of the oxazole core, offering mild reaction conditions and scalability.

One notable strategy involves the gold-catalyzed regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govnih.govscispace.com This process yields fully substituted oxazoles and is valued for its use of readily available starting materials. nih.govscispace.com A plausible mechanism suggests that the gold catalyst first coordinates to the alkynyl triazene. nih.govscispace.com This complex is then regioselectively attacked by the dioxazole at the carbon adjacent to the triazenyl group. nih.govscispace.com The subsequent steps involve the formation of a gold carbene species, intramolecular nucleophilic cyclization, and finally, regeneration of the gold catalyst to complete the cycle. scispace.com The triazene group in the resulting oxazole product can be further transformed, for instance, into an iodo-oxazole, opening avenues for further diversification of the molecular structure. nih.govnih.govscispace.com

Another significant gold-catalyzed approach is the synthesis of 2,5-disubstituted oxazoles through alkyne oxidation. rhhz.net Gold carbene intermediates are generated via the gold-catalyzed activation of C-C multiple bonds. rhhz.net These intermediates are then attacked by a nucleophile, such as a nitrile, which can serve as both a reactant and the solvent, leading to the efficient construction of the oxazole ring. rhhz.net This method provides an alternative to classical methods like the Robinson-Gabriel synthesis, which often require hazardous reagents. rhhz.net

The table below summarizes key aspects of gold-catalyzed oxazole synthesis strategies.

Strategy Starting Materials Key Features Proposed Intermediates
[3+2] CycloadditionAlkynyl triazenes, 1,2,4-DioxazolesHigh regioselectivity, Mild conditions, ScalableGold-alkyne complex, Gold carbene species
Alkyne OxidationArylacetylenes, NitrilesEfficient for 2,5-disubstituted oxazoles, Avoids hazardous reagentsα-Oxo gold carbene intermediates

Synthesis via Ring Transformation and Rearrangement Processes for Oxazole Scaffolds

The construction of oxazole rings is not limited to the assembly from acyclic precursors; it can also be achieved through the transformation of existing heterocyclic systems. These methods can offer novel pathways to functionalized oxazoles that may be difficult to access through other means.

One such approach is the ring contraction of 1,4-oxazin-2-ones. rsc.org For example, the treatment of 3,5-dichloro-6-methyl-1,4-oxazin-2-one with a nucleophile like diethylamine can induce a ring transformation to yield a polyfunctionalized oxazole. rsc.org The proposed mechanism involves an initial nucleophilic attack on the lactone bridge, followed by cleavage and subsequent ring closure to form the oxazole. rsc.org This method provides access to oxazoles with carbonyl groups at the C-2 position, which are otherwise scarce. rsc.org

Another fascinating strategy is the rearrangement of isoxazoles to oxazoles. rsc.org This transformation can occur under a range of basic conditions in aprotic solvents. rsc.org The proposed mechanism for this remarkable conversion begins with a Boulton–Katritzky ring transposition, followed by a Neber-type rearrangement to form an azirine intermediate. rsc.org Azirines are known precursors to oxazoles, though the conditions required for their formation from isoxazoles are typically harsh. rsc.org However, the Neber rearrangement provides a milder pathway to the azirine, which then rearranges to the more stable oxazole ring. rsc.org This base-catalyzed process represents an intriguing isoxazole-to-oxazole conversion. rsc.org

Challenges and Optimization in Scalable Synthesis of Ethynyl Oxazoles

The transition from a laboratory-scale synthesis to a large-scale, industrial production of ethynyl oxazoles is fraught with challenges. These hurdles often stem from the inherent properties of the oxazole ring and the reactive nature of the ethynyl group.

A primary challenge is the sensitivity of the oxazole ring itself, which can be labile, particularly under acidic conditions. chemrxiv.org This sensitivity restricts the types of chemical transformations that can be performed on the molecule and necessitates careful control of reaction conditions during synthesis and purification. chemrxiv.org The synthesis of ethynyl-substituted oxazoles, in particular, has been limited by these synthetic challenges, which in turn restricts their accessibility for applications in areas like drug design. chemrxiv.orgchemrxiv.org

Achieving a scalable synthesis often requires moving beyond traditional methods that may generate significant waste. For instance, some methods for synthesizing oxazoles from carboxylic acids require more than stoichiometric amounts of reagents like triphenylphosphine, which generates a large quantity of triphenylphosphine oxide as a byproduct. nih.gov This not only complicates the product purification process but also presents environmental concerns. nih.gov Therefore, developing more atom-economical and efficient methods is a key objective.

Furthermore, the synthesis of less substituted and more sensitive compounds, such as 2-ethynyl oxazole, can be particularly challenging. chemrxiv.org Success in these cases often relies on achieving very high purity in intermediate compounds and requires precise control over reaction parameters like temperature and the rate of reagent addition. chemrxiv.orgchemrxiv.org Refining purification and handling techniques is essential for obtaining these sensitive building blocks on a multigram scale. chemrxiv.org

Challenge Description Optimization Strategy
Oxazole Ring SensitivityThe oxazole ring can be unstable, especially in acidic environments, limiting reaction choices. chemrxiv.orgCareful selection of reaction conditions, use of protective groups, development of milder synthetic routes.
Scalability and WasteSome synthetic methods are not efficient on a large scale and produce significant waste. nih.govDevelopment of catalytic methods, one-pot procedures, and processes that avoid stoichiometric reagents. nih.gov
Purification and HandlingEthynyl oxazoles can be sensitive, making purification and handling difficult, especially for less substituted analogues. chemrxiv.orgchemrxiv.orgRefinement of purification techniques (e.g., chromatography), precise control of reaction conditions to maximize purity. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyl 5 Methyl 1,2 Oxazole

Reactions at the Ethynyl (B1212043) Moiety of 3-Ethynyl-5-methyl-1,2-oxazole

The terminal alkyne is the primary site for a variety of addition and coupling reactions, allowing for the extension of the molecular framework and the introduction of new functional groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications

The ethynyl group of this compound is highly amenable to [3+2] cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. libretexts.org The reaction typically proceeds under mild conditions, often in solvent systems like ethanol/water, using a copper(II) sulfate (B86663) catalyst with a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) species in situ. libretexts.org

Research on various ethynyl oxazoles has demonstrated that this transformation is robust, leading to high yields of the corresponding triazole-linked oxazole (B20620) products, often exceeding 90-95%. libretexts.orgchemrxiv.org The purification process is frequently straightforward, with the product precipitating from the reaction mixture. libretexts.org This methodology has been applied to a range of azides, including stable and easily handled aromatic variants like benzyl (B1604629) azide (B81097). chemrxiv.org The resulting 1-(aryl/alkyl)-4-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole structures are of significant interest in medicinal chemistry and materials science. libretexts.org

Table 1: Representative Examples of CuAAC Reactions with Ethynyl Heterocycles This table is based on data for analogous ethynyl oxazole systems, illustrating the general applicability of the CuAAC reaction.

Entry Ethynyl Oxazole Substrate Azide Catalyst System Yield
1 2-Ethynyl-4,5-dimethyloxazole Benzyl Azide CuSO₄ / Sodium Ascorbate 82% chemrxiv.org
2 2-Ethynyl-5-phenyloxazole Benzyl Azide CuSO₄ / Sodium Ascorbate >95% (Not specified) libretexts.org

Hydration, Hydroamination, and Halogenation of the Alkyne

While specific studies detailing the hydration, hydroamination, and halogenation of the alkyne moiety in this compound are not extensively documented, the expected reactivity can be inferred from the well-established chemistry of terminal alkynes.

Hydration : The acid-catalyzed hydration of terminal alkynes, typically facilitated by a mercuric salt (HgSO₄) catalyst, follows Markovnikov's rule. khanacademy.orgjove.comchemistrysteps.comlibretexts.org This process involves the addition of water across the triple bond to initially form an unstable enol intermediate where the hydroxyl group is on the more substituted carbon. jove.comlibretexts.org This enol rapidly tautomerizes to the more stable keto form. jove.comlibretexts.org For this compound, this reaction would be expected to yield 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one.

Hydroamination : The intermolecular addition of amines to alkynes is a powerful method for forming enamines and imines. This transformation is often catalyzed by late transition metals, particularly gold(I) complexes, which activate the alkyne toward nucleophilic attack by the amine. nih.govnih.govfrontiersin.orgacs.org The reaction with a primary or secondary amine would likely proceed with Markovnikov regioselectivity, leading to an enamine that could tautomerize to the corresponding imine. researchgate.net

Halogenation : The ethynyl group readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction can proceed in a stepwise manner. libretexts.orglibretexts.orglumenlearning.com The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the halogens adding in an anti configuration. libretexts.org The presence of excess halogen can lead to the addition of a second equivalent, yielding a tetrahaloalkane derivative. libretexts.org

Radical Reactions and Polymerization of the Ethynyl Group

The ethynyl group is susceptible to radical addition reactions. A prominent example is the thiol-yne reaction, which involves the radical-mediated addition of a thiol (R-SH) across the triple bond. d-nb.infolscollege.ac.inacsgcipr.org This reaction is typically initiated by UV light or a radical initiator and proceeds via an anti-Markovnikov addition of the thiyl radical to the alkyne. lscollege.ac.inacsgcipr.org Depending on the stoichiometry, the reaction can yield a mono-adduct (a vinyl sulfide) or a double-addition product where two thiol molecules have added across the triple bond. d-nb.info

There is limited specific information in the reviewed literature regarding the polymerization of this compound itself. While substituted styrenes and other vinyl monomers undergo radical polymerization, the propensity of this specific ethynyl heterocycle to form polymers has not been extensively characterized. cmu.edu

Other Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) with Ethynyl Oxazole Substrates

The terminal proton of the ethynyl group is acidic and can be readily removed by a base, allowing this compound to participate as the nucleophilic partner in cross-coupling reactions. The most relevant of these is the Sonogashira coupling. nih.govwikipedia.org

In a Sonogashira reaction, this compound can be coupled with various aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgresearchgate.netorganic-chemistry.org This reaction forms a new carbon-carbon bond between the terminal carbon of the alkyne and the carbon of the halide, resulting in an internal alkyne. This method is a powerful tool for elaborating the structure of the ethynyl oxazole, connecting it to other aromatic or vinylic systems. While the Sonogashira reaction is more commonly used to prepare ethynyl oxazoles from their corresponding halo-oxazoles, it is equally applicable as a subsequent reaction of the terminal alkyne product. rsc.orgnih.gov

Reactivity of the 1,2-Oxazole Heterocycle in this compound

The 1,2-oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the positions of the heteroatoms and the existing substituents.

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Oxazole Ring

The 1,2-oxazole ring can undergo functionalization at its available positions, primarily the C4 carbon and the C5-methyl group.

Directed Metalation : The protons on the methyl group at the C5 position are acidic and can be removed by strong bases, a process known as lateral lithiation. Studies on analogous 3,5-dimethylisoxazole (B1293586) have shown that treatment with n-butyllithium results in regioselective deprotonation of the C5-methyl group over the C3-methyl group. jove.com This generates a nucleophilic carbanion that can be trapped with various electrophiles, allowing for the functionalization of the methyl group. This reactivity provides a pathway to extend the carbon chain at the C5 position of this compound.

Electrophilic Substitution : The only unsubstituted position on the oxazole ring itself is C4. This position is susceptible to electrophilic substitution, particularly halogenation. Research has shown that oxazole derivatives can be regioselectively brominated at the C4 position using electrophilic bromine sources like N-bromosuccinimide (NBS) in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). chemrxiv.orgnih.gov This reaction proceeds via deprotonation at the C4 position to form an oxazolyl anion, which then reacts with the electrophile. This provides a direct method for introducing functionality onto the heterocyclic core of this compound. nih.gov

Nucleophilic Additions and Substitutions on the Oxazole Core

The 1,2-oxazole ring is an electron-rich heteroaromatic system, which generally makes it resistant to direct nucleophilic attack on the ring carbons. Nucleophilic substitution reactions typically require the presence of a good leaving group on the ring, which is absent in the parent this compound.

However, substitution can be achieved through metallation-based strategies. The deprotonation of a C-H bond on the oxazole ring using a strong base (e.g., an organolithium reagent) can generate an oxazolyl anion. This anion can then react with various electrophiles to achieve substitution. Research on related oxazole systems has shown that such anions can exist in equilibrium with an acyclic isonitrile-enolate form, which can influence the reaction outcome. chemrxiv.org While specific studies on this compound are not detailed in the available literature, this pathway represents a plausible route for functionalization of the oxazole core.

Diels-Alder Reactions and Other Cycloadditions Involving the Oxazole Ring System

The oxazole ring can function as a diene component in [4+2] Diels-Alder cycloadditions, a reaction of significant utility in the synthesis of complex molecules like pyridines and furans. researchgate.net In these reactions, the oxazole reacts with a dienophile (an alkene or alkyne). The initial cycloadduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction or elimination to yield a more stable aromatic product. For instance, reaction with an alkyne dienophile typically leads to the formation of a furan (B31954) derivative by extrusion of a nitrile.

The reactivity of the oxazole in Diels-Alder reactions is highly dependent on the electronic nature of its substituents. Electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile generally accelerate the reaction. In some cases, the reaction proceeds through an abnormal pathway involving a formal [3+2] cycloaddition mechanism initiated by a zwitterion that leads to ring-opening. rsc.org

Beyond the reactivity of the oxazole ring itself, the most prominent cycloaddition pathway for this compound involves its terminal alkyne. The ethynyl group readily participates in 1,3-dipolar cycloadditions with azides to form 1,2,3-triazole rings. chemrxiv.org This transformation, often catalyzed by copper(I), is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. beilstein-journals.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Ethynyl Heterocycles
Ethynyl HeterocycleAzide PartnerCatalyst SystemSolventProductYield
2-Ethynyl-5-phenyloxazoleBenzyl azideCuSO₄·5H₂O, Sodium AscorbateEthanol/Water2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyloxazole>95%
4-Ethynyl-2,5-dimethyloxazoleBenzyl azideCuSO₄·5H₂O, Sodium AscorbateEthanol/Water4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,5-dimethyloxazole>95%
General Ethynyl OxazoleMethyl azidoacetateCuSO₄·5H₂O, Sodium AscorbateVariousCorresponding triazole-linked esterHigh
General Ethynyl OxazoleAdenosine azide derivativeCuSO₄·5H₂O, Sodium AscorbateVariousOxazole-triazole-adenosine bioconjugateHigh

This table illustrates the general utility and high efficiency of the click reaction for various ethynyl oxazoles, a reaction highly applicable to this compound. Data is generalized from findings on related structures. chemrxiv.org

Ring-Opening and Rearrangement Pathways of 1,2-Oxazoles under Various Conditions

The 1,2-oxazole ring is susceptible to cleavage under various conditions, including reductive, oxidative, and thermal methods. The N-O bond is the weakest bond in the ring and is often the site of initial cleavage.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H₂/Pd) can cleave the N-O bond, leading to the formation of β-enaminones or related open-chain compounds.

Base-Induced Ring-Opening: As mentioned previously, strong bases can deprotonate the oxazole ring, leading to a ring-chain tautomerism involving an acyclic isonitrile intermediate. chemrxiv.org This can be a key step in certain rearrangement reactions.

Photochemical Rearrangements: Upon UV irradiation, 1,2-oxazoles can undergo complex rearrangements, often involving initial N-O bond cleavage to form vinyl nitrenes, which can then cyclize to form other heterocyclic systems like azirines or rearrange to oxazoles with different substitution patterns.

While these are established pathways for the 1,2-oxazole system, specific studies detailing the ring-opening and rearrangement of this compound under these conditions are not prominently featured in the scientific literature.

Reaction Mechanism Elucidation for Key Transformations of this compound

The mechanisms for the primary transformations of this molecule are well-established for their respective reaction classes.

Diels-Alder Mechanism: The reaction of the oxazole ring as a diene proceeds via a concerted [4+2] pericyclic transition state. The initial bicyclic adduct formed contains an oxygen bridge and a nitrogen atom. This intermediate is typically unstable and readily undergoes aromatization. For example, reaction with an alkyne would lead to the elimination of a nitrile (R-C≡N) to afford a substituted furan.

CuAAC "Click" Reaction Mechanism: The copper(I)-catalyzed cycloaddition on the ethynyl side chain is believed to proceed via the initial formation of a copper(I) acetylide. This species then reacts with the azide in a stepwise manner involving a six-membered cupracycle intermediate. Subsequent reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

Ring-Opening Mechanism: The base-catalyzed ring-opening likely proceeds through deprotonation at C4, followed by cleavage of the C5-O bond to generate an anionic isonitrile intermediate. This intermediate can then be protonated or react with an electrophile.

Stereochemical Aspects and Chiral Transformations Involving this compound

The parent molecule, this compound, is achiral. Stereocenters can be introduced through reactions at either the oxazole core or the ethynyl side chain.

Diels-Alder Reactions: Cycloadditions are inherently stereospecific. The stereochemistry of the dienophile is retained in the product. Furthermore, the approach of the dienophile to the oxazole diene can occur from two different faces, potentially leading to diastereomers. The use of chiral Lewis acid catalysts can induce enantioselectivity in Diels-Alder reactions, favoring the formation of one enantiomer over the other. harvard.edu High levels of diastereoselectivity are often observed, governed by steric and electronic factors in the transition state. harvard.edu

Reactions of the Ethynyl Group: Many additions to the alkyne group can generate new stereocenters. For example, the hydrogenation of the alkyne using a chiral catalyst could produce a chiral ethyl-substituted oxazole. Similarly, additions across the triple bond can create products with (E) or (Z) stereochemistry.

Currently, there are no specific documented examples of chiral transformations performed on this compound in the reviewed literature. However, the functional handles present in the molecule provide clear opportunities for the application of modern asymmetric synthesis methodologies.

Role of 3 Ethynyl 5 Methyl 1,2 Oxazole As a Versatile Synthon in Advanced Organic Synthesis

Building Block for the Construction of Complex Molecular Architectures

3-Ethynyl-5-methyl-1,2-oxazole serves as a fundamental building block for the assembly of complex molecular structures. The oxazole (B20620) ring is a bioisostere for ester and amide functionalities and is found in numerous natural products with significant biological activity, including marine macrocycles. chemrxiv.org The ethynyl (B1212043) group provides a rigid, linear linker that can be readily functionalized, allowing for precise control over the spatial arrangement of substituents within a target molecule. chemrxiv.org

The utility of ethynyl oxazoles, including the 3-ethynyl-5-methyl derivative, lies in their capacity to participate in a wide array of chemical transformations. These compounds are considered versatile intermediates for drug development and can be incorporated into larger, more complex architectures through reactions targeting the alkyne terminus. chemrxiv.org Synthetic chemists leverage this reactivity to introduce the oxazole core as an indispensable scaffold into molecules designed to interact with biological targets. chemrxiv.org The stability of the substituted oxazole ring under various reaction conditions further enhances its appeal as a reliable component in multistep total synthesis and the development of new drug candidates. chemrxiv.org

Precursor for Diverse Fused and Spiro Heterocyclic Systems

The terminal alkyne of this compound is a key functional group that enables its use as a precursor for more elaborate heterocyclic systems, including fused and spiro architectures. The primary route to these structures involves cycloaddition reactions where the ethynyl group acts as a dipolarophile or dienophile.

The most extensively documented transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This [3+2] cycloaddition reaction with various organic azides proceeds with high efficiency and regioselectivity, affording 1,4-disubstituted 1,2,3-triazoles linked to the oxazole ring. chemrxiv.org While this generates a distinct heterocyclic ring attached to the oxazole, the principles of cycloaddition can be extended to the formation of fused systems. An intramolecular azide-alkyne cycloaddition, where the azide (B81097) functionality is tethered to the oxazole core or its substituent, would lead directly to a triazole-fused oxazole system. semanticscholar.orgrsc.org

Similarly, the synthesis of spirocyclic heterocycles is achievable through cycloaddition pathways. beilstein-journals.orgnih.gov For instance, a [3+2] cycloaddition with a cyclic 1,3-dipole could, in principle, generate a spirocyclic system centered at the C3 position of the oxazole. Methodologies for creating spirocyclic oxazoles and isoxazoles often rely on cycloaddition reactions with exocyclic double bonds or in situ-generated dipoles, highlighting the potential pathways available for a reactive synthon like this compound. beilstein-journals.orgrsc.org

Integration into Macrocycles and Supramolecular Assemblies for Functional Materials

The structural characteristics of this compound make it an excellent component for the construction of macrocycles and supramolecular assemblies. The oxazole moiety is a constituent of several natural macrocycles isolated from marine sponges, which are known for their potent biological activities. chemrxiv.org The rigid and linear nature of the acetylene (B1199291) linker is particularly advantageous in supramolecular chemistry, as it allows for the creation of well-defined molecular geometries and provides an axis of rotation. chemrxiv.org

This property has been exploited in the assembly of complex molecular machinery, such as four-component supramolecular nanorotors. chemrxiv.org In these assemblies, the ethynyl oxazole unit can act as a rigid strut, connecting different parts of the molecular machine while allowing for rotational freedom around the alkyne bond. The ability to form these ordered, dynamic structures opens up possibilities for the development of novel functional materials with applications in nanofluidics, molecular computing, and responsive systems. chemrxiv.org Furthermore, the participation of the ethynyl group in high-yielding click reactions facilitates the efficient linking of multiple oxazole units or their attachment to other molecular platforms, enabling the modular construction of complex supramolecular architectures. chemrxiv.org

Scaffolding for the Development of Functionalized Molecules in Chemical Biology and Material Science

In chemical biology and material science, this compound functions as a privileged scaffold for creating functionalized molecules. The oxazole core is not commonly found in mammals, making it an attractive and novel scaffold for designing potentially bioactive molecules with new modes of action. chemrxiv.org The terminal alkyne serves as a versatile handle for post-synthetic modification, allowing for the attachment of probes, affinity tags, or other functional groups via click chemistry.

This "tag-and-modify" approach is a powerful tool in chemical biology for creating probes to study biological processes. For example, a complex molecule containing the this compound unit could be introduced into a biological system, and the terminal alkyne could then be used to attach a fluorescent dye or biotin (B1667282) tag for visualization or pull-down experiments, respectively.

In material science, the rigid, rod-like structure imparted by the ethynyl group is valuable for creating ordered materials. As mentioned previously, its use in the construction of molecular nanorotors is a prime example. chemrxiv.org The incorporation of this scaffold into polymers or other materials can influence their structural and electronic properties. The ability to synthesize functionalized derivatives of ethynyl oxazoles allows for the fine-tuning of these properties, paving the way for the development of new materials with tailored characteristics. chemrxiv.org

Applications in Combinatorial Chemistry and Library Synthesis

The reactivity of the terminal alkyne in this compound makes it an ideal substrate for combinatorial chemistry and the parallel synthesis of compound libraries. The advent of click chemistry, particularly the CuAAC reaction, has revolutionized library synthesis by providing a highly reliable and efficient ligation reaction. tcichemicals.comtu-dresden.de

By reacting this compound with a diverse collection of azide-containing building blocks, a large library of 1,2,3-triazole-oxazole hybrids can be rapidly generated. chemrxiv.org Research has shown that these azide-alkyne click reactions on ethynyl oxazole scaffolds proceed in high yields (often over 95%) and with straightforward purification, sometimes involving simple filtration of the precipitated product. chemrxiv.org This operational simplicity is highly desirable for high-throughput synthesis.

The modular nature of this approach allows for the systematic exploration of the chemical space around the oxazole core. By varying the substituents on the azide component, chemists can generate a wide array of derivatives and screen them for desired biological activities or material properties. This strategy significantly accelerates the discovery of new lead compounds in drug discovery and novel materials with specific functions. chemrxiv.org

Table of Exemplary Click Reactions with Ethynyl Oxazoles

The following table details representative copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions performed on various ethynyl oxazole scaffolds, demonstrating the high efficiency and versatility of this transformation for library synthesis.

Ethynyl Oxazole ReactantAzide ReactantProductYield (%)
2-Ethynyl-4,5-dimethyloxazoleBenzyl (B1604629) azide2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4,5-dimethyloxazole>95
2-Ethynyl-5-phenyloxazoleBenzyl azide2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyloxazole>95
5-Ethynyl-2,4-dimethyloxazoleBenzyl azide5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,4-dimethyloxazole>95
2-Ethynyl-4,5-dimethyloxazoleMethyl azidoacetateMethyl 2-(4-(4,5-dimethyloxazol-2-yl)-1H-1,2,3-triazol-1-yl)acetate>95
2-Ethynyl-5-phenyloxazoleMethyl azidoacetateMethyl 2-(4-(5-phenyloxazol-2-yl)-1H-1,2,3-triazol-1-yl)acetate>95

Data derived from synthetic procedures described for various ethynyl oxazoles. chemrxiv.org

Advanced Derivatization and Functionalization Strategies for Ethynyl Oxazole Cores

Development of Robust Synthetic Protocols for Diverse Substituent Incorporation

The successful synthesis and derivatization of molecules based on the 3-ethynyl-5-methyl-1,2-oxazole core on a practical scale require the development of robust, efficient, and scalable synthetic protocols. Key challenges include the potential sensitivity of the isoxazole (B147169) ring to harsh reagents, the need for high purity of intermediates, and the efficient incorporation of a wide variety of substituents. Research in this area focuses on optimizing reaction conditions, minimizing purification steps, and ensuring reproducibility.

Optimization of Core Synthetic Reactions:

A robust protocol begins with the efficient construction of the core structure and its key intermediates. For incorporating the ethynyl (B1212043) group, the Sonogashira coupling of a halo-isoxazole with a protected alkyne (such as TIPS-acetylene) is a cornerstone reaction. The development of robust protocols for this step involves:

Catalyst Selection: Utilizing highly active palladium catalysts and copper(I) co-catalysts that function at low loadings and are tolerant of various functional groups.

Mild Reaction Conditions: Employing mild bases (e.g., organic amines) and moderate temperatures to prevent degradation of the sensitive isoxazole ring.

Scalability: Ensuring the reaction can be performed on a multigram scale without significant loss of yield or purity.

Similarly, for the functionalization of the isoxazole ring itself, protocols must be developed that are both regioselective and tolerant of the existing ethynyl moiety. This includes finely-tuned metalation-quench sequences and cross-coupling reactions that proceed under mild conditions.

Streamlining Purification and Handling:

A significant bottleneck in multi-step synthesis is the purification of intermediates. Robust protocols aim to minimize the reliance on column chromatography, which can be time-consuming and difficult to scale. Strategies include:

Crystallization and Trituration: Designing reaction sequences where intermediates or final products can be purified by simple crystallization or by trituration (washing the solid product with a solvent in which it is insoluble) to remove impurities.

Polymer-Supported Reagents: Using reagents bound to a solid support, which allows for their easy removal by filtration at the end of the reaction, simplifying the workup procedure significantly.

Incorporation of Diverse Substituents:

A truly robust synthetic platform must accommodate the introduction of a wide array of chemical functionalities. This requires that the key reactions are tolerant of diverse functional groups. For example, the Sonogashira and click chemistry reactions used to functionalize the this compound core are known for their broad substrate scope. The development of protocols using modern synthetic technologies further enhances this capability:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields, even with less reactive substrates.

Flow Chemistry: Performing reactions in a continuous flow reactor offers precise control over reaction parameters (temperature, pressure, reaction time), improves safety, and allows for straightforward scalability from milligram to kilogram production.

By focusing on these principles—optimized reactions, streamlined purification, and broad functional group tolerance—chemists can develop robust and reliable synthetic routes to a wide variety of complex derivatives of this compound for applications in various scientific fields.

Table 4: Key Features of Robust Synthetic Protocols for Ethynyl Oxazole (B20620) Derivatives

Feature Objective Examples of Methods
Reaction Efficiency Maximize yield and minimize side reactions. Low-loading Pd/Cu catalysts, optimized ligand choice, use of microwave or flow chemistry.
Mild Conditions Preserve the integrity of the isoxazole ring and sensitive functional groups. Room temperature reactions, use of non-nucleophilic organic bases, metal-free cyclization conditions.
Scalability Enable the production of multigram or larger quantities of material. One-pot procedures, flow chemistry, protocols avoiding chromatography.
Simplified Purification Reduce reliance on chromatography for faster and more efficient synthesis. Purification by crystallization or trituration, use of polymer-supported reagents and scavengers.

| Substituent Diversity | Allow for the incorporation of a wide range of chemical functionalities. | Utilizing reactions with broad functional group tolerance (e.g., CuAAC, Sonogashira), late-stage functionalization strategies. |

Emerging Research Directions and Unexplored Avenues in 3 Ethynyl 5 Methyl 1,2 Oxazole Chemistry

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The synthesis and functionalization of ethynyl (B1212043) oxazoles often rely on catalytic transformations. Future research is likely to focus on the development of more efficient and selective catalytic systems. The Sonogashira coupling, a common method for introducing the ethynyl group, could be optimized using novel palladium and copper catalysts to improve yields and reduce reaction times, particularly for the specific substitution pattern of 3-ethynyl-5-methyl-1,2-oxazole. chemrxiv.org

Furthermore, the development of catalysts for the regioselective functionalization of the oxazole (B20620) ring is a key area of interest. While the oxazole ring is generally considered electron-rich, the presence of the electron-withdrawing ethynyl group at the 3-position and the electron-donating methyl group at the 5-position creates a unique electronic environment. Catalytic systems that can selectively target the C-H bonds of the oxazole ring or the ethynyl group would open up new avenues for creating complex molecules. For instance, vanadium complexes with oxazole-based ligands have been shown to be active catalysts in polymerization reactions, suggesting the potential for designing catalysts where the oxazole moiety of the target compound itself could play a role in directing reactions. mdpi.com

Catalyst SystemTransformationPotential Advantages
Novel Pd/Cu catalystsSonogashira couplingHigher yields, shorter reaction times, milder conditions
Regioselective C-H activation catalystsFunctionalization of the oxazole ringAccess to novel derivatives with precise substitution patterns
Vanadium-oxazole complexesPolymerizationPotential for the oxazole moiety to act as an internal ligand

Exploration of Photochemical and Electrochemical Approaches in Synthesis

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes. researchgate.netorganic-chemistry.orgchemistryviews.orgrsc.org The application of these techniques to the synthesis and functionalization of this compound is a largely unexplored but promising field. Photochemical reactions, for instance, could enable unique cycloaddition reactions involving the ethynyl group or the oxazole ring, leading to the formation of complex polycyclic structures that are not accessible through thermal methods. nih.govnih.gov

Electrochemistry provides a powerful tool for oxidation and reduction reactions under mild conditions. researchgate.netorganic-chemistry.orgchemistryviews.orgrsc.org Anodic oxidation could be employed to generate reactive intermediates from this compound, which could then undergo further transformations. For example, electrochemical methods have been used to synthesize polysubstituted oxazoles from ketones and acetonitrile, suggesting the possibility of developing electrochemical routes to functionalize the methyl group or the oxazole ring of the title compound. researchgate.netorganic-chemistry.org

MethodPotential ApplicationExpected Outcome
Photochemical CycloadditionReaction with alkenes or alkynesFormation of novel polycyclic compounds
Electrochemical OxidationGeneration of reactive intermediatesFunctionalization of the methyl group or oxazole ring
Electrochemical ReductionSelective reduction of the ethynyl groupSynthesis of vinyl or ethyl oxazole derivatives

Sustainable and Green Chemistry Approaches for Production and Functionalization

The principles of green chemistry are increasingly important in chemical synthesis. rsc.orgnih.gov For this compound, this translates to the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. The use of biodegradable solvents like Cyrene™ in reactions such as click chemistry represents a sustainable approach that could be applied to the functionalization of the ethynyl group. nih.gov

Furthermore, catalyst-free and solvent-free reaction conditions, or the use of water as a solvent, are highly desirable. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of oxazole derivatives. nih.gov Exploring these green approaches for the production of this compound and its derivatives is a key future research direction.

Interdisciplinary Applications and New Conceptual Frameworks

The unique structure of this compound makes it a candidate for a variety of interdisciplinary applications. The ethynyl group is a versatile handle for "click" chemistry, allowing for the straightforward attachment of this molecule to biomolecules, polymers, or surfaces. chemrxiv.org This could lead to applications in drug discovery, diagnostics, and materials science.

The rigid, rod-like structure imparted by the ethynyl group, combined with the electronic properties of the oxazole ring, suggests potential applications in molecular electronics and the development of novel organic materials. Ethynyl oxazoles have been considered as building blocks for molecular machines like nanorotors. chemrxiv.org The specific substitution pattern of this compound could lead to unique self-assembly properties and the formation of supramolecular structures with interesting photophysical or electronic properties.

Unexplored Reactivity and Unique Chemical Properties of the Ethynyl-Oxazole Moiety

The interplay between the ethynyl group and the oxazole ring in this compound is expected to give rise to unique reactivity. The electron distribution in the molecule will influence the reactivity of both the alkyne and the heterocycle. For example, the oxazole ring may modulate the acidity of the terminal alkyne proton, affecting its participation in coupling reactions.

Conversely, the ethynyl group will influence the aromaticity and nucleophilicity of the oxazole ring. The potential for intramolecular cyclizations or rearrangements, triggered by external stimuli such as light, heat, or a catalyst, is an exciting area for exploration. The synthesis of various functionalized ethynyl oxazoles has been a subject of research, highlighting the versatility of this class of compounds. chemrxiv.orgchemrxiv.org

Future Directions in Theoretical and Computational Studies Guiding Synthetic Innovation

Theoretical and computational studies can provide valuable insights into the structure, reactivity, and potential applications of this compound, guiding experimental work. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic properties, such as its HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications.

Computational modeling can also be used to explore reaction mechanisms and predict the regioselectivity of catalytic transformations. For example, theoretical studies could help in designing catalysts that selectively functionalize a specific position on the oxazole ring. Furthermore, in silico screening could be used to predict the biological activity of derivatives of this compound, accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethynyl-5-methyl-1,2-oxazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical approach involves cyclization of precursor molecules using Lewis acid catalysts (e.g., zinc iodide) under controlled temperatures. For example, the synthesis of structurally analogous oxazole derivatives employs chloromethylation with agents like chloromethyl methyl ether . Optimization requires adjusting stoichiometry, catalyst loading, and reaction time. Monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy ensures intermediate stability. Yield improvements (≥70%) are achievable by employing inert atmospheres and anhydrous solvents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and ethynyl group integrity. X-ray crystallography, refined using programs like SHELXL , provides unambiguous structural confirmation. For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups. ORTEP-III with a graphical interface aids in visualizing molecular geometry .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, which can be cross-validated with experimental NMR shifts and X-ray data. For example, discrepancies in bond angles or torsional strain observed crystallographically (e.g., via SHELX ) may indicate dynamic behavior in solution. Molecular dynamics simulations can model solvent effects, while collision cross-section predictions (as in ) correlate with mass spectrometry data to resolve stereochemical uncertainties.

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer : Covalent binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) identify interactions with proteins, leveraging the ethynyl group’s reactivity . Competitive inhibition studies using site-directed mutagenesis can pinpoint target residues. Structural analogs (e.g., brominated or chlorinated oxazoles ) help isolate functional group contributions. High-throughput screening in cellular models, combined with proteomic profiling, maps downstream pathways affected by the compound.

Q. How should researchers reconcile conflicting reports on the reactivity of the ethynyl group in different oxazole derivatives?

  • Methodological Answer : Systematic comparative studies under standardized conditions (pH, solvent, temperature) are essential. For instance, kinetic studies using stopped-flow spectroscopy can quantify reaction rates of ethynyl groups with nucleophiles. Contradictions may arise from solvent polarity effects or steric hindrance from substituents (e.g., methyl vs. phenyl groups ). Meta-analyses of published data, validated by multivariate regression, identify outliers and establish reactivity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.